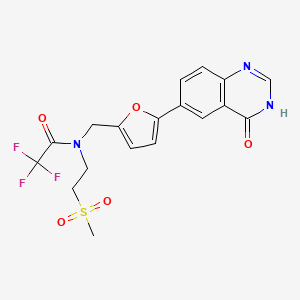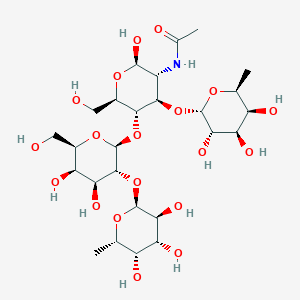
Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxybenzylamino group, and an ethyl ester group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.
Attachment of the Methoxybenzylamino Group: The methoxybenzylamino group is introduced via a nucleophilic substitution reaction using 4-methoxybenzylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate involves interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
Binding to Receptors: It may bind to specific receptors, modulating their activity.
Interference with DNA/RNA: The compound may interfere with nucleic acid synthesis or function, leading to antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-6-((2,4,6-trimethoxybenzyl)amino)pyrimidine-4-carboxylate: Similar structure but with additional methoxy groups.
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate: Contains a methylthio group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16ClN3O3 |
|---|---|
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-[(4-methoxyphenyl)methylamino]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16ClN3O3/c1-3-22-15(20)13-12(16)14(19-9-18-13)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,18,19) |
Clave InChI |
IEFVLQJNSPWVFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=N1)NCC2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
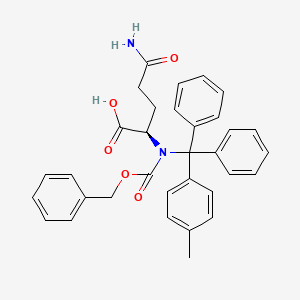
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
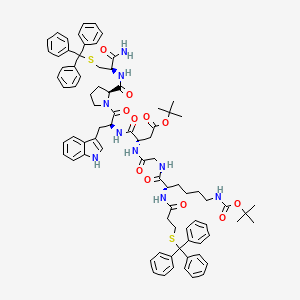
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
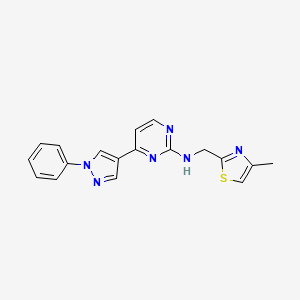
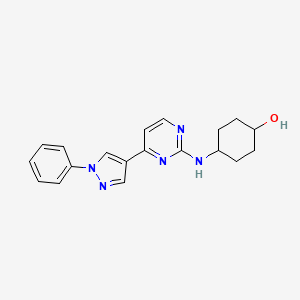
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
